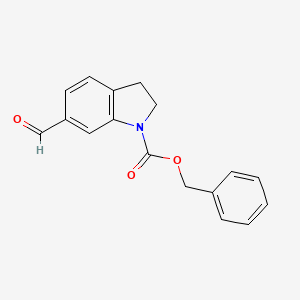

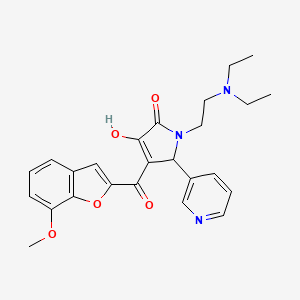

![molecular formula C15H12FN3O B2992151 1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] CAS No. 320422-06-8](/img/structure/B2992151.png)

1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]” is a chemical compound that is a derivative of indole . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance .

Synthesis Analysis

The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Chemical Reactions Analysis

Indole derivatives have been used in the synthesis of a variety of compounds. For example, they have been used as reactants for the preparation of pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis and Antituberculosis Activity : 1H-indole-2,3-dione derivatives, including compounds similar to 1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone], have been synthesized and evaluated for their antituberculosis activity. Some derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis (Karalı et al., 2007).

- Molecular Properties and Reaction Mechanism : Studies have been conducted on the molecular properties and reaction mechanisms of synthesized Isatin Thiosemicarbazone and its metal complexes (Kandemirli et al., 2015).

Biological and Pharmacological Applications

- Antiviral and Antimicrobial Activity : Novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized and evaluated for their antiviral effects against various viruses, including Herpes Simplex Virus and Coxsackie B4 virus (Sevinçli et al., 2020).

- Anticancer Potential : Some derivatives, such as 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones, have shown cytotoxic effects in chronic myeloid leukemia and B-lymphoma cell lines, suggesting potential as chemotherapeutic agents (Kuruca et al., 2008).

- Novel Complexes for Cancer Treatment : New α-aminophosphonate derivatives coupled with indole-2,3-dione moieties have been synthesized and showed in vitro anticancer activity against various human cancer cell lines (Tiwari et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . The interaction often involves the formation of covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their ability to interact with multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities .

Result of Action

The broad-spectrum biological activities of indole derivatives suggest that the effects can be diverse, depending on the specific receptors and pathways involved .

Action Environment

This suggests that they can interact with multiple targets and affect a variety of biochemical pathways .

Propiedades

IUPAC Name |

3-[(4-fluorophenyl)diazenyl]-1-methylindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-17-11-8-6-10(16)7-9-11/h2-9,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLYNIJBFPVJLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

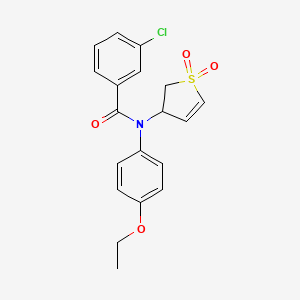

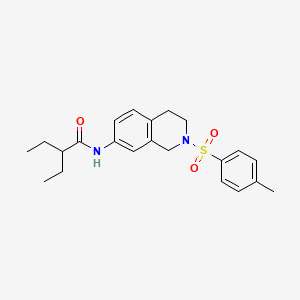

![2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2992068.png)

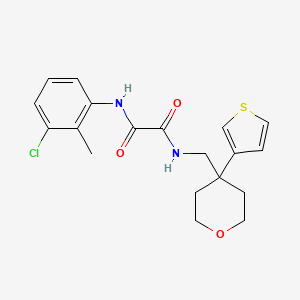

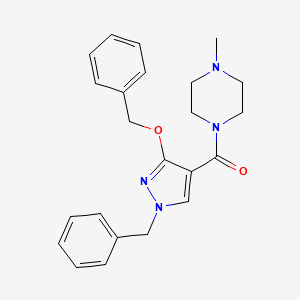

![N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2992070.png)

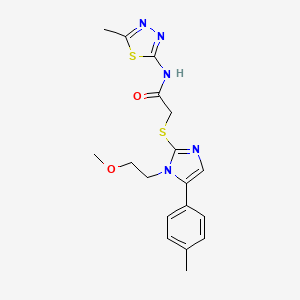

![3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2992072.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2992074.png)

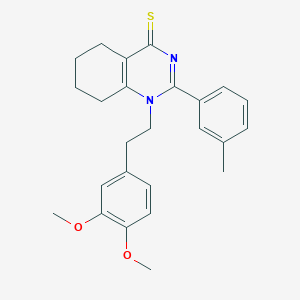

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B2992083.png)

![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2992085.png)